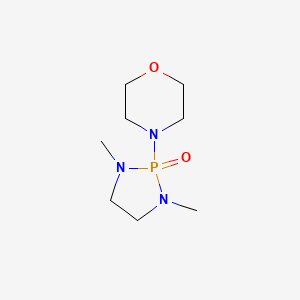
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- is an organic compound that features both amine and ether functional groups. This compound is notable for its unique structure, which includes a morpholine ring substituted with a 1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl group. It is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- typically involves the reaction of morpholine with 1,3-dimethyl-2-oxido-1,3,2-diazaphospholidine. This reaction is often carried out under controlled conditions to ensure the correct formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the 1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl group.
1,3-Dimethyl-2-oxido-1,3,2-diazaphospholidine: The parent compound without the morpholine ring.
Uniqueness
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- is unique due to its combined structural features, which confer specific reactivity and stability not found in its simpler analogs. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
649759-37-5 |
|---|---|
Molecular Formula |
C8H18N3O2P |
Molecular Weight |
219.22 g/mol |
IUPAC Name |
1,3-dimethyl-2-morpholin-4-yl-1,3,2λ5-diazaphospholidine 2-oxide |
InChI |
InChI=1S/C8H18N3O2P/c1-9-3-4-10(2)14(9,12)11-5-7-13-8-6-11/h3-8H2,1-2H3 |
InChI Key |
VMZMCZBPMQKWIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(P1(=O)N2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


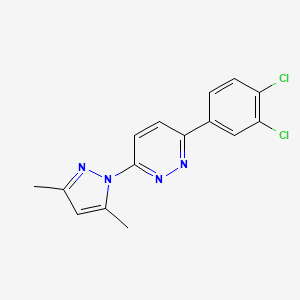
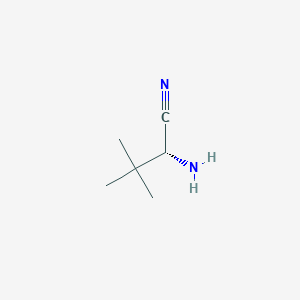
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
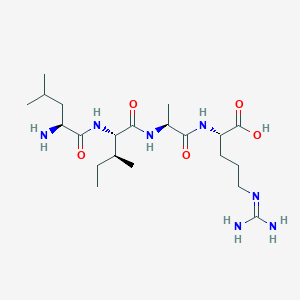
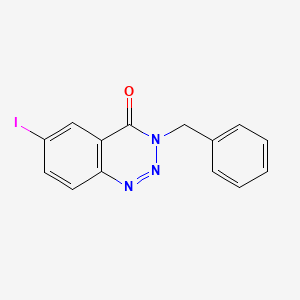
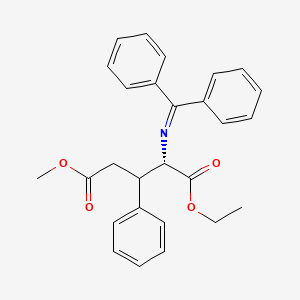
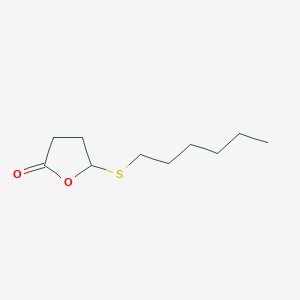
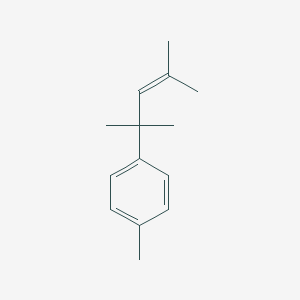
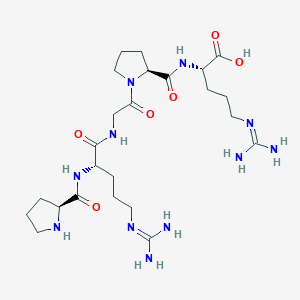
![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)
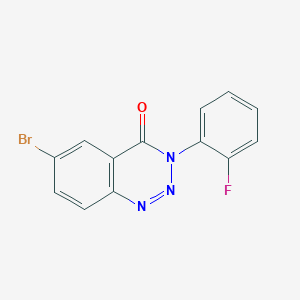
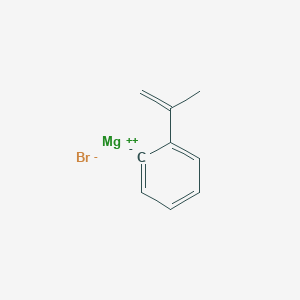
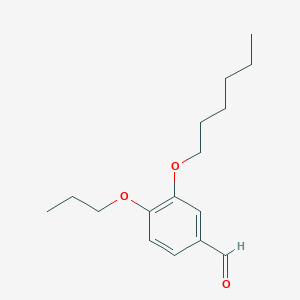
![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)
